2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide
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Overview
Description
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 5-hydroxynaphthalen-1-yl acetamide: This intermediate is synthesized by reacting 5-hydroxynaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Introduction of the cyclopropylmethyl group: The intermediate is then reacted with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide to introduce the cyclopropylmethyl group.
Chlorination: Finally, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-naphthaldehyde or 5-naphthone.
Reduction: Formation of N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide.
Substitution: Formation of N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide derivatives with various functional groups.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxyphenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalenyl group.
2-Chloro-N-(cyclopropylmethyl)-N-(5-methoxynaphthalen-1-yl)acetamide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is unique due to the presence of the hydroxynaphthalenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-9-16(20)18(10-11-7-8-11)14-5-1-4-13-12(14)3-2-6-15(13)19/h1-6,11,19H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQLUGZUWNTICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2=CC=CC3=C2C=CC=C3O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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